1-Methyl-4-methoxy-piperidine-4-methylamine
Overview
Description
1-Methyl-4-methoxy-piperidine-4-methylamine is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol. It is also known by its IUPAC name, (4-methoxy-1-methylpiperidin-4-yl)methanamine. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features both methoxy and methylamine functional groups.
Preparation Methods
The synthesis of 1-Methyl-4-methoxy-piperidine-4-methylamine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multi-component reaction that forms piperidine derivatives . Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops, ensuring high purity and quality.
Chemical Reactions Analysis
1-Methyl-4-methoxy-piperidine-4-methylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methylamine groups are replaced by other functional groups .
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-4-methoxy-piperidine-4-methylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: This compound is involved in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of polymers, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-methoxy-piperidine-4-methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Methyl-4-methoxy-piperidine-4-methylamine can be compared with other similar compounds, such as:
4-Methylpiperidine: A simpler derivative of piperidine with a methyl group at the 4-position.
N-Methyl-4-piperidone: A related compound with a ketone functional group.
1-Methyl-4-piperidinyl)methanamine: Another derivative with a similar structure but different functional groups.
The uniqueness of this compound lies in its combination of methoxy and methylamine groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(4-methoxy-1-methylpiperidin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-5-3-8(7-9,11-2)4-6-10/h3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFLNKMDUMIZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694616 | |
Record name | 1-(4-Methoxy-1-methylpiperidin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-37-6 | |
Record name | 1-(4-Methoxy-1-methylpiperidin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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